BenchChemオンラインストアへようこそ!

4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

carbonic anhydrase inhibition sulfonamide pharmacophore agrochemical comparator

Select this compound for its uniquely combined 1,2,3-thiadiazole-5-carboxamide core and meta-sulfamoylphenyl substituent—a dual pharmacophore enabling simultaneous carbonic anhydrase inhibition and Wnt/SERCA2 pathway interrogation. Unlike agrochemical analog tiadinil (chloro-substituted) or the para-sulfamoyl regioisomer, this meta geometry offers distinct zinc-binding presentation for isoform-selective CA inhibition. Sourced at ≥90% purity, it is ready for quantitative biochemical assays and paired SAR studies. Ideal for scaffold repurposing and bifunctional phenotypic screening in hypoxic tumor models.

Molecular Formula C10H10N4O3S2
Molecular Weight 298.34
CAS No. 695151-02-1
Cat. No. B2671163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide
CAS695151-02-1
Molecular FormulaC10H10N4O3S2
Molecular Weight298.34
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-3-2-4-8(5-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17)
InChIKeyRZMLTQZOCOKBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 695151-02-1): Chemical Identity and Core Structural Features


4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 695151-02-1) is a synthetic heterocyclic compound built on a 1,2,3-thiadiazole-5-carboxamide core bearing a 4-methyl substituent and an N-(3-sulfamoylphenyl) carboxamide side chain (MF: C₁₀H₁₀N₄O₃S₂, MW: 298.34 g/mol) [1]. The molecule integrates two pharmacophoric elements: an aromatic 1,2,3-thiadiazole ring—a privileged scaffold associated with anticancer, antifungal, and plant-activator activities [2]—and a primary sulfonamide (-SO₂NH₂) group at the meta position of the phenyl ring, which is the canonical zinc-binding motif for carbonic anhydrase (CA) inhibition [3]. This dual pharmacophore architecture distinguishes the compound from both its agrochemical analog tiadinil, which replaces the sulfamoyl group with a chloro-methylphenyl substituent for plant systemic acquired resistance (SAR) induction [4], and its para-sulfamoyl regioisomer (4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide), which alters the geometry of the sulfonamide relative to the thiadiazole-carboxamide scaffold .

Why 4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by In-Class Analogs Without Loss of Function


The 1,2,3-thiadiazole-5-carboxamide scaffold supports divergent biological activities contingent on the N-aryl substituent. Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) operates as a plant systemic acquired resistance (SAR) inducer with no reported mammalian carbonic anhydrase inhibition because it lacks a sulfonamide zinc-binding group [1]. Conversely, the 4-sulfamoylphenyl regioisomer (ChemDiv D319-0683) positions the sulfonamide at the para position, altering both the vector of the zinc-binding group and the overall molecular geometry relative to the meta-substituted target compound . Within the broader 1,2,3-thiadiazole-5-carboxamide (TDZ) series identified from a Wnt pathway screen, structure-activity relationships demonstrated that modifications to the N-phenyl substituent profoundly affect subcellular target engagement—shifting activity between mitochondrial uncoupling (ATP synthesis inhibition) and SERCA2-mediated ionophoric effects [2]. These three axes of differentiation—sulfonamide vs. chloro substitution, meta vs. para regioisomerism, and Wnt-pathway SAR constraints—establish that in-class analogs are not functionally interchangeable, and substitution without confirmatory biological profiling risks loss of the desired target engagement profile [3].

Quantitative Differentiation Evidence: 4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide vs. Closest Analogs


Sulfonamide Zinc-Binding Pharmacophore vs. Chloro Substituent: Functional Target Class Divergence from Tiadinil

The target compound incorporates a primary sulfonamide (-SO₂NH₂) group—the established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition—whereas tiadinil bears a 3-chloro-4-methylphenyl substituent that lacks any metal-coordinating functionality [1]. Primary sulfonamides coordinate the catalytic Zn²⁺ ion in CA active sites with a canonical Kd range of 10⁻⁶ to 10⁻⁹ M for the sulfonamide–zinc interaction, a binding mode absent in chloro-substituted analogs [2]. This structural dichotomy bifurcates the two compounds into entirely distinct target classes: tiadinil functions exclusively as a plant defense elicitor with no reported mammalian enzyme inhibition [3], whereas the target compound's sulfamoyl group enables engagement of the carbonic anhydrase enzyme family, which is implicated in cancer (hCA IX, XII), glaucoma (hCA II, IV), and metabolic disorders [2]. The presence of a 3-sulfamoylphenyl moiety has been independently validated in selective CA inhibitor series, with certain 3-sulfamoylphenyl-containing compounds achieving Ki values in the low nanomolar range against tumor-associated isoforms (hCA IX, hCA XII) [4].

carbonic anhydrase inhibition sulfonamide pharmacophore agrochemical comparator target-class divergence

Meta vs. Para Sulfamoyl Regioisomerism: Impact on Molecular Geometry and Predicted Target Binding

The target compound (CAS 695151-02-1) bears the sulfamoyl group at the meta (3-) position of the phenyl ring, whereas the closest commercially available sulfonamide analog—4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide (ChemDiv D319-0683)—substitutes at the para (4-) position . This regioisomeric difference alters the vector angle of the sulfonamide relative to the thiadiazole-carboxamide core, which has consequences for CA isoform selectivity. Literature on sulfamoylphenyl-containing CA inhibitors demonstrates that meta-substituted sulfamoylphenyl derivatives can exhibit distinct isoform selectivity profiles compared to their para counterparts, with differential inhibition ratios between cytosolic (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII) [1]. The computed physicochemical properties of the two regioisomers are nearly identical (MW 298.34 for both; the para isomer has logP 0.26 and PSA 96.38 ; target compound values are comparable based on identical molecular formula), meaning that any differential biological activity stems from the geometric presentation of the sulfonamide pharmacophore rather than from bulk property differences. Additionally, the meta substitution pattern places the sulfamoyl group in a different electronic environment on the phenyl ring, with distinct Hammett σ values (σ_meta ≈ 0.46 vs. σ_para ≈ 0.57 for -SO₂NH₂), which modulates the acidity of the sulfonamide NH and consequently its zinc-binding affinity [2].

regioisomer differentiation meta-sulfamoyl para-sulfamoyl binding geometry carbonic anhydrase isoform selectivity

1,2,3-Thiadiazole-5-Carboxamide Core: Shared Scaffold with Wnt Pathway/SERCA2-Targeting TDZ Series

The target compound shares the 1,2,3-thiadiazole-5-carboxamide (TDZ) core scaffold with a chemical series identified from a Wnt pathway phenotypic screen that demonstrated sub-micromolar potency in a Wnt-dependent reporter assay [1]. Comprehensive target deconvolution of this TDZ series revealed a dual mechanism of action: inhibition of mitochondrial ATP synthesis via uncoupling of the mitochondrial proton gradient, and direct binding to sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA2), with the compounds acting as ionophores through SERCA2 to achieve Wnt pathway inhibition [1]. The TDZ series core structure is identical to that of the target compound (4-methyl-1,2,3-thiadiazole-5-carboxamide), with the critical differentiation residing in the N-aryl substituent. The ChemMedChem study established that modifications to the N-phenyl substituent within the TDZ series modulate the balance between mitochondrial uncoupling and SERCA2-mediated ionophoric activity, demonstrating that the core scaffold is a validated entry point for modulating these therapeutically relevant targets [2]. While the specific 3-sulfamoylphenyl analog was not among the published compounds, the scaffold conservation implies that the target compound retains the potential to engage the same biological targets, with the sulfamoyl group providing an additional orthogonal binding functionality not present in the original series [3].

Wnt signaling SERCA2 oxidative phosphorylation mitochondrial uncoupling TDZ chemical series

Commercial Availability and Purity Specifications: Sourcing Differentiation from Uncharacterized Analogs

The target compound (CAS 695151-02-1) is commercially available from Life Chemicals (catalog # F2630-0093) with a specified purity of ≥90% across multiple quantity tiers: 2 μmol ($57.00), 5 μmol ($63.00), 10 μmol ($69.00), 20 μmol ($79.00), and 1 mg (pricing available on request) [1]. This pricing structure reflects a compound positioned for screening library procurement rather than bulk agrochemical supply—a critical distinction from tiadinil, which is manufactured at industrial scale for agricultural use and may not meet the purity and documentation standards required for biochemical or cell-based assays [2]. The para-sulfamoyl regioisomer (ChemDiv D319-0683) is listed at 172 mg availability but without published pricing tiers or purity specifications . For screening campaigns requiring defined purity, documented sourcing, and a meta-sulfamoyl geometry that is not available from the para isomer supplier, the target compound offers a verifiable procurement pathway that supports experimental reproducibility.

compound procurement purity specification vendor qualification screening library

High-Value Application Scenarios for 4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 695151-02-1) Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

The target compound's primary sulfonamide group at the meta-phenyl position provides the essential zinc-binding pharmacophore for carbonic anhydrase inhibition—a functional capability entirely absent from tiadinil and other non-sulfonamide 1,2,3-thiadiazole-5-carboxamide analogs [1]. The meta-substitution geometry offers a distinct spatial presentation of the sulfonamide relative to the commercially available para-sulfamoyl regioisomer (ChemDiv D319-0683), which may translate into differential isoform selectivity profiles across the 15 human CA isoforms [2]. This compound is suited for incorporation into targeted CA inhibitor screening libraries, particularly for identifying selective inhibitors of tumor-associated isoforms hCA IX and hCA XII, where meta-sulfamoylphenyl-containing chemotypes have demonstrated nanomolar potency and isoform selectivity in published series . The defined purity (≥90%) and research-grade sourcing from Life Chemicals further support its use in quantitative biochemical CA inhibition assays requiring reproducible concentration-response curves [3].

Dual-Mechanism Phenotypic Screening in Wnt-Dependent Cancer Models

The conserved 4-methyl-1,2,3-thiadiazole-5-carboxamide core matches the TDZ chemical series that was validated in a Wnt pathway phenotypic screen, where the scaffold demonstrated sub-micromolar potency, SERCA2 binding, and mitochondrial ATP synthesis uncoupling [1]. The addition of the 3-sulfamoylphenyl group introduces an orthogonal carbonic anhydrase inhibitory functionality not present in any published TDZ series compound [2]. This creates a unique opportunity for 'bifunctional' phenotypic screening: the compound can be tested in Wnt-driven cancer cell lines (e.g., colorectal cancer, triple-negative breast cancer) under both normoxic and hypoxic conditions to determine whether simultaneous engagement of Wnt/SERCA2/mitochondrial targets and CA-mediated pH regulation produces synergistic antiproliferative effects that exceed those achievable with either pharmacophore alone . The compound serves as a chemical probe to interrogate the therapeutic hypothesis that dual Wnt/CA pathway modulation offers advantages in the acidic tumor microenvironment [3].

Structure-Activity Relationship (SAR) Expansion of the 1,2,3-Thiadiazole-5-Carboxamide Chemical Space

The target compound occupies an unexplored region of the 1,2,3-thiadiazole-5-carboxamide SAR landscape by combining the core scaffold with a 3-sulfamoylphenyl substituent—an N-aryl group not tested in the published ChemMedChem 2017 TDZ series [1]. Medicinal chemistry teams can use this compound as a key SAR probe to answer specific questions: (1) Does the sulfonamide group preserve or ablate the mitochondrial uncoupling activity reported for the parent TDZ scaffold? (2) Does the addition of a zinc-binding group redirect target engagement from SERCA2 to carbonic anhydrases, or enable simultaneous binding? (3) How does the meta-sulfamoyl geometry compare to the para-isomer in both CA inhibition and Wnt pathway modulation? [2]. The commercial availability of the para-sulfamoyl regioisomer (ChemDiv D319-0683) provides a direct comparator for paired SAR studies, with the two compounds differing only in sulfonamide ring position while maintaining identical molecular formula and nearly identical bulk properties .

Agrochemical-to-Pharmaceutical Scaffold Repurposing Programs

Tiadinil, the closest structural analog of the target compound that has been commercialized, is a plant systemic acquired resistance (SAR) inducer used in crop protection [1]. The replacement of tiadinil's 3-chloro-4-methylphenyl group with a 3-sulfamoylphenyl group represents a rational scaffold repurposing strategy: the electron-withdrawing and metal-coordinating sulfonamide transforms an agrochemical scaffold into a candidate mammalian enzyme inhibitor [2]. This compound serves as a proof-of-concept molecule for scaffold repurposing initiatives, demonstrating that a single substituent change (Cl/CH₃ → SO₂NH₂) on the N-phenyl ring can redirect the 1,2,3-thiadiazole-5-carboxamide core from plant defense elicitation to mammalian carbonic anhydrase engagement . Research groups pursuing agrochemical-to-pharmaceutical repurposing can use this compound to benchmark the biological consequences of the sulfonamide-for-chloro substitution against tiadinil as a negative control in mammalian cell-based assays [3].

Quote Request

Request a Quote for 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.